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molecular formula C12H15NO3 B8758930 Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate CAS No. 72716-92-8

Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate

Cat. No. B8758930
M. Wt: 221.25 g/mol
InChI Key: IIOWETJNAPDAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04234588

Procedure details

A solution of ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate (1.55 g) in methanol (20 ml) was added to a solution of sodium methoxide (from 0.161 g sodium) in methanol (20 ml). Dried nitroguanidine (0.729 g) was added over 5 minutes and the mixture was stirred and boiled under reflux overnight and evaporated to dryness. The residue was dissolved in water (50 ml) and the solution was extracted with chloroform (2×25 ml, discarded) and acidified to pH 5 with acetic acid. The solid which precipitated out was filtered off and recrystallised from methanol-acetic acid to give 2-nitroamino-5-(6-methyl-3-pyridylmethyl)-4-pyrimidone (0.5 g) m.p. 215°-216° (decomp.).
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.161 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.729 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH2:9][C:10]1[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=1)[C:4](OCC)=O)=[O:2].C[O-].[Na+].[N+:20]([NH:23][C:24]([NH2:26])=[NH:25])([O-:22])=[O:21]>CO>[N+:20]([NH:23][C:24]1[NH:26][C:1](=[O:2])[C:3]([CH2:9][C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[CH:14][CH:15]=2)=[CH:4][N:25]=1)([O-:22])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)CC=1C=NC(=CC1)C
Name
sodium methoxide
Quantity
0.161 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.729 g
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform (2×25 ml, discarded)
CUSTOM
Type
CUSTOM
Details
The solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol-acetic acid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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